molecular formula C14H12F3N B13030994 (S)-Phenyl(4-(trifluoromethyl)phenyl)methanamine

(S)-Phenyl(4-(trifluoromethyl)phenyl)methanamine

Cat. No.: B13030994
M. Wt: 251.25 g/mol
InChI Key: AKMMVPFDNDRZLO-ZDUSSCGKSA-N
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Description

(S)-Phenyl(4-(trifluoromethyl)phenyl)methanamine is a chiral benzhydrylamine compound of high interest in scientific research and development, particularly in medicinal chemistry. The compound features a stereogenic center, and this product specifically provides the (S)-enantiomer, which is critical for studies investigating stereospecific interactions in biological systems . The molecular structure incorporates a trifluoromethyl group on one of the phenyl rings, a moiety widely valued in drug design for its ability to influence the molecule's lipophilicity, metabolic stability, and binding affinity . This combination of chiral integrity and the presence of the trifluoromethyl group makes it a valuable building block for the synthesis of more complex molecules and a key scaffold for exploring structure-activity relationships (SAR). Research Applications: • Medicinal Chemistry & SAR: This compound serves as a premium scaffold for SAR studies, enabling researchers to probe the steric and electronic requirements for activity at various biological targets. The core structure is related to compounds investigated in antimycobacterial research, highlighting its utility in infectious disease drug discovery . • Chemical Synthesis: As a chiral amine, it is a versatile intermediate in asymmetric synthesis for constructing compound libraries or creating specific target molecules for pharmaceutical screening. Handling & Safety: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to handling. The related hydrochloride salt is classified with hazard statements indicating it can cause skin and eye irritation and may cause respiratory irritation . Appropriate personal protective equipment (PPE), including gloves and eyeshields, is recommended. Procurement Information: We supply this compound and its hydrochloride salt (CAS 451503-31-4) . Please contact us for current availability, pricing, and additional technical data.

Properties

Molecular Formula

C14H12F3N

Molecular Weight

251.25 g/mol

IUPAC Name

(S)-phenyl-[4-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C14H12F3N/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13H,18H2/t13-/m0/s1

InChI Key

AKMMVPFDNDRZLO-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)C(F)(F)F)N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Phenyl(4-(trifluoromethyl)phenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzaldehyde and trifluoromethyl-substituted benzaldehyde.

    Reductive Amination: The key step involves the reductive amination of the benzaldehyde with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-Phenyl(4-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, bromine, and sulfuric acid.

Major Products Formed

    Oxidation: Formation of imines and nitriles.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound features a phenyl group and a trifluoromethyl-substituted phenyl group, which significantly influence its chemical behavior and biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it attractive for drug development.

Scientific Research Applications

1. Chemistry:

  • Building Block in Organic Synthesis: (S)-Phenyl(4-(trifluoromethyl)phenyl)methanamine serves as a versatile building block for synthesizing complex organic molecules. It is utilized in asymmetric catalysis due to its chiral nature.
  • Reactions: The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution.
Reaction TypeMajor Products Formed
OxidationImines, nitriles
ReductionSecondary and tertiary amines
Electrophilic SubstitutionNitro, halo, and sulfonyl derivatives

2. Biology:

  • Antimicrobial Properties: Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, it has demonstrated effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL
  • Anticancer Activity: In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast (MCF-7) and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways.

Case Study:
A study on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM.

3. Medicine:

  • Pharmaceutical Development: This compound is explored as a precursor for developing pharmaceutical agents targeting neurological disorders. Its unique structure allows for interactions with specific molecular targets involved in these conditions.

Mechanism of Action

The mechanism of action of (S)-Phenyl(4-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, influencing biochemical processes such as signal transduction and metabolic pathways. The trifluoromethyl group enhances its lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Methanamine Derivatives

The biological and physicochemical properties of methanamine derivatives are heavily influenced by substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison
Compound Name Substituents (R₁, R₂) Molecular Formula Key Properties/Activities
(S)-Phenyl(4-(trifluoromethyl)phenyl)methanamine R₁ = Phenyl, R₂ = 4-CF₃-phenyl C₁₄H₁₂F₃N High lipophilicity; potential CNS activity
(4-Chlorophenyl)phenylmethanamine R₁ = Phenyl, R₂ = 4-Cl-phenyl C₁₃H₁₂ClN Moderate herbicidal activity
2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine R₁ = 4-OCH₃-phenyl, R₂ = 3-CF₃-benzyl C₁₇H₁₇F₃NO Enhanced solubility due to methoxy group
(S)-Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine R₁ = Cyclopropyl, R₂ = 4-CF₃-phenyl C₁₁H₁₁F₃N Improved metabolic stability; ring strain effects
Key Observations:
  • Trifluoromethyl vs.
  • Methoxy vs. Trifluoromethyl : Methoxy-substituted analogs exhibit lower electron-withdrawing effects, reducing metabolic resistance but improving aqueous solubility .
  • Cyclopropyl Substitution : The cyclopropyl group introduces steric strain, which may alter binding affinity in enzyme targets .
Key Observations:
  • Herbicidal Activity : Compounds with 4-CF₃-phenyl groups (e.g., 4-(trifluoromethyl)benzylamine derivatives) show moderate activity against rape, though the target compound’s efficacy remains unstudied .

Biological Activity

(S)-Phenyl(4-(trifluoromethyl)phenyl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical behavior and biological activity. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making compounds with this moiety attractive for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent in therapeutic applications. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways.

Case Study:
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes involved in metabolic pathways critical for cell growth and proliferation. For instance, it has been shown to inhibit the activity of protein kinases that are essential for cancer cell survival.

Structure-Activity Relationship (SAR)

The trifluoromethyl group plays a crucial role in enhancing the potency of this compound. SAR studies suggest that modifications to the phenyl ring can further optimize its biological activity. For example, substituting different groups at the para position can lead to variations in potency and selectivity towards specific biological targets.

Substituent Biological Activity Potency
HydrogenLowN/A
MethylModerateIC50 = 40 µM
EthoxyHighIC50 = 15 µM

Q & A

Q. Basic Research Focus

  • Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate amines from byproducts.
  • Acid-Base Extraction : Leverage the compound’s basicity (pKa ~9.0) by protonating in HCl, followed by basification and extraction .
  • Recrystallization : High-purity crystals form in MTBE or dichloromethane/hexane systems .

How can researchers address discrepancies between in vitro and in vivo activity data for this compound?

Advanced Research Focus
Contradictions may stem from:

  • Metabolic Instability : Use liver microsome assays to identify CYP450-mediated degradation. Introduce blocking groups (e.g., methyl) to susceptible sites.
  • Blood-Brain Barrier Penetration : LogP values >2.0 (predicted 1.31 for similar amines) may limit CNS activity. Modify substituents to balance lipophilicity .
  • Protein Binding : Measure plasma protein binding via equilibrium dialysis; high binding reduces free drug concentration .

What role does the trifluoromethyl group play in enhancing bioactivity compared to non-fluorinated analogs?

Q. Basic Research Focus

  • Metabolic Resistance : –CF₃ groups resist oxidative metabolism, prolonging half-life .
  • Electron Effects : The strong electron-withdrawing nature polarizes adjacent bonds, enhancing interactions with aromatic residues (e.g., Phe, Tyr) .
  • Steric Effects : –CF₃ occupies hydrophobic pockets more effectively than –CH₃ or –Cl, improving binding affinity .

What strategies improve the scalability of chiral resolution for this compound?

Q. Advanced Research Focus

  • Dynamic Kinetic Resolution : Combine asymmetric catalysis with in situ racemization to achieve >90% ee .
  • Membrane-Based Separation : Utilize chiral-selective membranes (e.g., cyclodextrin-functionalized polymers) for continuous resolution.
  • Enzymatic Resolution : Lipases or aminotransferases selectively hydrolyze one enantiomer, though –CF₃ may reduce enzyme compatibility .

How do researchers validate the absence of genotoxic impurities in this compound?

Q. Advanced Research Focus

  • LC-MS/MS Screening : Detect aryl amines or nitro intermediates (potential mutagens) at ppm levels .
  • AMES Testing : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100.
  • Forced Degradation : Stress samples to identify and quantify degradants via HPLC-UV/ELSD .

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